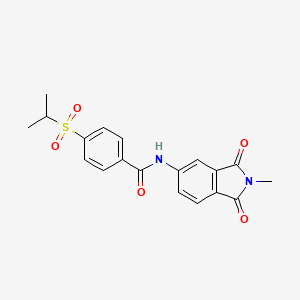![molecular formula C15H21ClN2 B2743599 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine CAS No. 1894657-50-1](/img/structure/B2743599.png)
4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include batch and continuous flow synthesis, utilizing catalysts and optimized reaction conditions.
化学反応の分析
Types of Reactions
4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogenated compounds, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines or alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its pharmacological effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: This compound shares a similar structure but lacks the 4-chlorophenyl group.
4-(4-Chlorophenyl)piperidine: Similar to the target compound but without the pyrrolidine ring.
1-(4-Chlorophenyl)pyrrolidine: Contains the 4-chlorophenyl group and pyrrolidine ring but lacks the piperidine ring.
Uniqueness
4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine is unique due to the presence of both the pyrrolidine and piperidine rings, along with the 4-chlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-[1-(4-chlorophenyl)pyrrolidin-3-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2/c16-14-1-3-15(4-2-14)18-10-7-13(11-18)12-5-8-17-9-6-12/h1-4,12-13,17H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDQGRHHANQEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCN(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
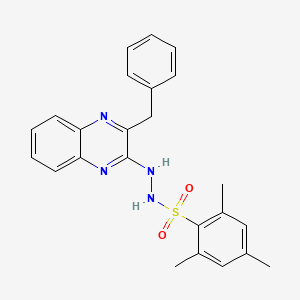

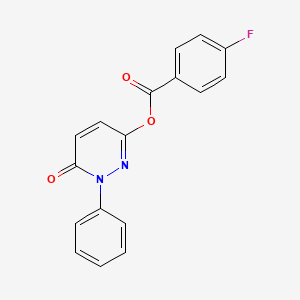
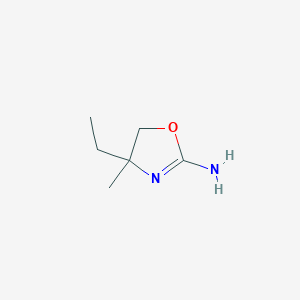
![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B2743522.png)
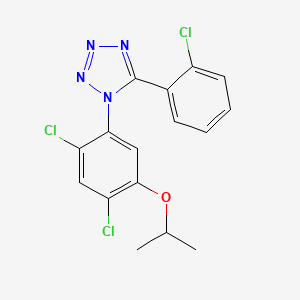
![Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2743526.png)
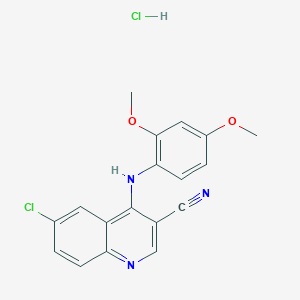
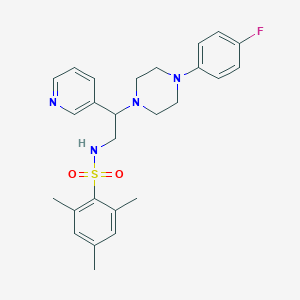
![2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2743532.png)
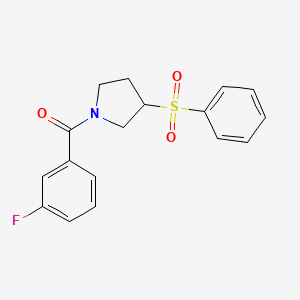
![N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2743537.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine](/img/structure/B2743538.png)
